An In-depth Technical Guide on the Core Mechanism of Action of AT-121
An In-depth Technical Guide on the Core Mechanism of Action of AT-121
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the mechanism of action of AT-121, a novel bifunctional analgesic compound. The document details its interaction with opioid and nociceptin (B549756) receptors, summarizes key quantitative data from preclinical studies, outlines the experimental protocols used for its characterization, and visualizes its signaling pathways and experimental workflows.
Core Mechanism of Action
AT-121 is a bifunctional agonist that exhibits partial agonism at both the mu-opioid receptor (MOR) and the nociceptin/orphanin FQ (NOP) receptor.[1][2] This dual mechanism is central to its therapeutic profile, which combines potent analgesia with a significant reduction in the adverse side effects typically associated with traditional opioid agonists.[1][3]
The activation of MOR is a well-established mechanism for pain relief.[3] However, it is also linked to undesirable effects such as respiratory depression, euphoria, physical dependence, and abuse potential.[3] AT-121's innovation lies in its simultaneous engagement of the NOP receptor. Activation of the NOP receptor counteracts the adverse effects of MOR activation.[3] This synergistic interaction is believed to be responsible for AT-121's potent analgesic effects, which are reported to be approximately 100 times more potent than morphine, without inducing significant respiratory depression, abuse liability, opioid-induced hyperalgesia, or physical dependence in nonhuman primates.[1][3][4]
Quantitative Data Summary
The following tables summarize the key in vitro and in vivo quantitative data for AT-121.
Table 1: In Vitro Receptor Binding Affinities and Functional Potencies of AT-121
| Receptor | Parameter | Value | Reference Compound |
| NOP | Ki | 3.67 nM | - |
| MOR | Ki | 16.49 nM | - |
| NOP | EC50 ([³⁵S]GTPγS) | 35 nM[1] (or 19.6 nM[5]) | N/OFQ |
| MOR | EC50 ([³⁵S]GTPγS) | 20 nM[1] (or 34.7 nM[5]) | DAMGO |
| DOP | Ki | >100 nM | - |
| KOP | Ki | >100 nM | - |
Table 2: In Vivo Analgesic Efficacy of AT-121 in Nonhuman Primates
| Experimental Model | Administration Route | Effective Dose Range | Peak Effect | Duration of Action (at 0.03 mg/kg) |
| Acute Thermal Nociception (50°C water) | Subcutaneous | 0.003–0.03 mg/kg | Full antinociception at 0.03 mg/kg | ~3 hours |
| Capsaicin-Induced Thermal Allodynia (46°C water) | Systemic | Dose-dependent inhibition | - | - |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
1. [³⁵S]GTPγS Binding Assay for Functional Activity
This assay was utilized to determine the functional efficacy of AT-121 at the human NOP and MOR receptors.
-
Cell Lines: Chinese hamster ovary (CHO) cells stably expressing either the human NOP receptor (CHO-hNOP) or the human MOR receptor (CHO-hMOP) were used.[1]
-
Membrane Preparation: Cell membranes were prepared from the respective CHO cell lines.[1]
-
Assay Buffer: The assay was conducted in a buffer containing 50 mM Tris-HCl, 3 mM MgCl₂, 0.2 mM EGTA, and 100 mM NaCl at pH 7.4.
-
Reagents:
-
30 µM GDP
-
100 pM [³⁵S]GTPγS
-
Varying concentrations of AT-121
-
Reference full agonists: N/OFQ for NOP receptor and DAMGO for MOR receptor.[1]
-
-
Procedure:
-
Cell membranes were incubated with the assay buffer, GDP, [³⁵S]GTPγS, and varying concentrations of AT-121 or the reference agonist.
-
The mixture was incubated at 30°C for 60 minutes.
-
The reaction was terminated by rapid filtration through GF/B filters using a cell harvester.
-
The filters were washed three times with ice-cold buffer (50 mM Tris-HCl, pH 7.4).
-
The radioactivity retained on the filters was quantified by liquid scintillation counting.
-
-
Data Analysis: Concentration-response curves were generated, and EC₅₀ and Eₘₐₓ values were calculated using nonlinear regression analysis.
2. In Vivo Studies in Nonhuman Primates
These studies were conducted in accordance with the Animal Research: Reporting in Vivo Experiments (ARRIVE) guidelines.[1]
-
Animal Model: Rhesus monkeys were used for these experiments.[3]
-
Housing: Monkeys were seated in primate restraint chairs in a designated procedure room.[1]
a. Warm Water Tail-Withdrawal Assay for Acute Nociception
-
Objective: To evaluate the thermal antinociceptive effects of AT-121.[1]
-
Procedure:
-
The lower ~15 cm of the monkeys' shaved tails were immersed in a thermal flask containing water maintained at 42°C, 46°C, or 50°C.[1]
-
The latency to tail withdrawal was recorded. A cut-off time of 20 seconds was set to prevent tissue damage.
-
Baseline latencies were determined before drug administration.
-
AT-121 was administered subcutaneously at doses ranging from 0.003 to 0.03 mg/kg.[1]
-
Tail-withdrawal latencies were measured at various time points post-administration.
-
b. Capsaicin-Induced Allodynia
-
Objective: To assess the effect of AT-121 on a clinically relevant pain model.[1]
-
Procedure:
Visualizations
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the proposed signaling pathway of AT-121 and the general workflow for its preclinical evaluation.
Caption: Proposed signaling pathway of AT-121.
Caption: Experimental workflow for preclinical evaluation of AT-121.
References
- 1. A bifunctional nociceptin and mu opioid receptor agonist is analgesic without opioid side effects in nonhuman primates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. AT-121: An Opioid That Doesn’t Cause Addiction? | myMatrixx [mymatrixx.com]
- 4. sciencealert.com [sciencealert.com]
- 5. AT-121 | Opioid Receptor | TargetMol [targetmol.com]
